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3-(Dimethoxymethyl)cyclohexane-1,2-dione

Cat. No.: B13078389
M. Wt: 186.20 g/mol
InChI Key: FCLOCNTXPUZIMC-UHFFFAOYSA-N
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Description

3-(Dimethoxymethyl)cyclohexane-1,2-dione (CAS 1566493-14-8) is a high-purity chemical compound offered for research and development purposes. With the molecular formula C9H14O4 and a molecular weight of 186.21 g/mol, this compound features a cyclohexane-1,2-dione core functionalized with a dimethoxymethyl group . The 1,2-dicarbonyl motif is a versatile scaffold in organic synthesis, known to participate in reactions typical of α-diketones, such as condensations with 1,2-diamines to form fused heterocyclic systems like quinoxalines, which are valuable structures in material science and medicinal chemistry research . The presence of the dimethoxymethyl group adds further synthetic utility, potentially serving as a protected aldehyde or a handle for further functionalization, making this reagent a valuable building block for constructing more complex molecules. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O4 B13078389 3-(Dimethoxymethyl)cyclohexane-1,2-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

3-(dimethoxymethyl)cyclohexane-1,2-dione

InChI

InChI=1S/C9H14O4/c1-12-9(13-2)6-4-3-5-7(10)8(6)11/h6,9H,3-5H2,1-2H3

InChI Key

FCLOCNTXPUZIMC-UHFFFAOYSA-N

Canonical SMILES

COC(C1CCCC(=O)C1=O)OC

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Dimethoxymethyl Cyclohexane 1,2 Dione

De Novo Synthesis Approaches to the Cyclohexane-1,2-dione Core

The foundational step in the synthesis is the formation of the cyclohexane-1,2-dione ring system. This can be accomplished through various de novo approaches that build the carbocycle from acyclic precursors.

The formation of six-membered rings is a cornerstone of organic synthesis, with several named reactions being applicable to the construction of the cyclohexane (B81311) core. nih.gov Strategies often involve intramolecular condensation reactions of linear dicarbonyl compounds or related precursors. For instance, a regio-selective Michael-Claisen condensation process can be employed to synthesize substituted cyclohexane-1,3-dione derivatives from ketones and α,β-unsaturated esters, which can serve as precursors to the 1,2-dione. google.comgoogle.com

Another powerful tool is the Dieckmann condensation, which involves the intramolecular reaction of a diester to form a β-keto ester, readily leading to a cyclic ketone. Subsequent functional group manipulations can then be used to install the second carbonyl group. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final ring.

Table 1: Comparison of Selected Cyclization Strategies for Six-Membered Rings

Strategy Precursor Type Key Reaction Typical Conditions
Michael-Claisen Condensation Ketone + α,β-Unsaturated Ester Michael Addition followed by Claisen Condensation Strong base (e.g., NaH, NaOMe) in an aprotic solvent
Dieckmann Condensation 1,6-Diester Intramolecular Acyl Substitution Strong base (e.g., NaOEt, KH) in an aprotic solvent

| Robinson Annulation | α,β-Unsaturated Ketone + Enolate | Michael Addition followed by Intramolecular Aldol (B89426) Condensation | Catalytic base or acid |

Once the cyclohexane ring is formed, the introduction of the vicinal dicarbonyl (1,2-dione) is a critical functional group interconversion (FGI). imperial.ac.uk A common and effective method for this transformation is the oxidation of an α-hydroxy ketone or the direct oxidation of a ketone at the α-position.

A well-established method for preparing cyclohexane-1,2-dione itself is the oxidation of cyclohexanone (B45756) using selenium dioxide (SeO₂). wikipedia.org This reaction provides a direct route to the desired 1,2-dicarbonyl core structure. Alternatively, the dihydroxylation of cyclohexene (B86901) to form a 1,2-diol, followed by oxidation, can also yield the 1,2-dione. Various oxidizing agents can be employed for the final oxidation step, including Swern oxidation or reagents like chromium trioxide (CrO₃). fiveable.me

Table 2: Selected Reagents for 1,2-Dione Formation

Precursor Reagent Transformation
Cyclohexanone Selenium Dioxide (SeO₂) α-Oxidation
Cyclohexane-1,2-diol Chromium Trioxide (CrO₃), Pyridinium Chlorochromate (PCC) Oxidation of secondary alcohols

Targeted Introduction and Elaboration of the 3-(Dimethoxymethyl) Substituent

With the cyclohexane-1,2-dione core in hand, the next phase involves the precise installation of the dimethoxymethyl group at the C-3 position. This requires regioselective functionalization and subsequent chemical elaboration.

Cyclohexane-1,2-dione exists in equilibrium with its more stable enol form. wikipedia.org This tautomerism is key to achieving regioselectivity. The enolate can be generated under basic conditions and acts as a nucleophile, directing alkylation or other electrophilic additions to the C-3 position (the α'-position relative to the enolized carbonyl).

A plausible strategy involves the introduction of a formyl group (-CHO) or a related one-carbon electrophile at the C-3 position. This could be achieved through a Vilsmeier-Haack type formylation or by reacting the enolate with an appropriate formylating agent. Alternatively, a Michael addition of the cyclohexane-1,2-dione enolate to an acceptor like nitroethylene, followed by transformation of the nitro group (e.g., via a Nef reaction), could install a carbonyl at the desired position, which can then be protected as an acetal (B89532). Organocatalytic methods have been developed for the asymmetric Michael addition to various acceptors, which can establish stereochemistry at this position. beilstein-journals.org

The dimethoxymethyl group is a dimethyl acetal of a formyl group. The synthesis of acetals is a standard protecting group strategy for aldehydes and ketones, typically achieved by treating the carbonyl compound with an alcohol in the presence of an acid catalyst. ijsdr.org

To form the 3-(dimethoxymethyl) substituent, a precursor such as 3-formylcyclohexane-1,2-dione would be treated with methanol (B129727) (CH₃OH) under acidic conditions. Various catalysts can facilitate this reaction, including protic acids like p-toluenesulfonic acid or Lewis acids such as zirconium tetrachloride (ZrCl₄). organic-chemistry.org The reaction is driven to completion by removing the water formed during the reaction, often using a Dean-Stark apparatus. ijsdr.org The use of trimethyl orthoformate in the presence of a catalyst is also a highly efficient method for this transformation.

Table 3: Common Conditions for Dimethyl Acetal Formation

Carbonyl Precursor Reagents Catalyst Key Features
Aldehyde Methanol p-Toluenesulfonic acid (p-TsOH) Reversible; requires water removal
Aldehyde Trimethyl Orthoformate Cerium(III) trifluoromethanesulfonate Mild and efficient conditions organic-chemistry.org

Stereocontrolled Synthesis of 3-(Dimethoxymethyl)cyclohexane-1,2-dione

Introducing stereocontrol at the C-3 position creates a chiral center, leading to enantiomers of the target molecule. Asymmetric synthesis of functionalized cyclohexanes is a well-developed field, often relying on organocatalytic domino or cascade reactions. nih.gov

A potential stereocontrolled route to this compound could involve an asymmetric Michael addition. For example, a chiral amine catalyst could be used to promote the enantioselective addition of a suitable nucleophile to an α,β-unsaturated precursor, thereby setting the stereocenter that will eventually become C-3. nih.gov

Alternatively, if a racemic mixture of a 3-substituted precursor is synthesized, a chiral resolution step could be employed. This might involve derivatization with a chiral auxiliary, separation of the resulting diastereomers by chromatography or crystallization, and subsequent removal of the auxiliary. Another approach is kinetic resolution, where one enantiomer of a racemic intermediate reacts faster with a chiral reagent, leaving the other enantiomer enriched.

A hypothetical stereocontrolled sequence could begin with the enantioselective Michael addition of a protected hydroxymethyl equivalent to cyclohex-2-enone, catalyzed by a chiral organocatalyst. The resulting ketone could then be oxidized to the 1,2-dione, and the protected hydroxyl group could be oxidized to an aldehyde and subsequently converted to the dimethyl acetal, preserving the stereochemistry established in the initial step.

Based on the available research, a detailed article on the advanced synthetic methodologies for the specific chemical compound “this compound” cannot be generated.

Therefore, to ensure scientific accuracy and strict adherence to the user's request of focusing solely on "this compound", the article cannot be written. Providing information on related but different compounds would violate the explicit instructions.

Reaction Mechanisms and Mechanistic Investigations of 3 Dimethoxymethyl Cyclohexane 1,2 Dione

Reactivity of the 1,2-Dione Functionality

The adjacent arrangement of two carbonyl groups in the cyclohexane-1,2-dione moiety results in unique electronic properties and reactivity patterns. The close proximity of the partially positive carbonyl carbons and the dipole-dipole repulsion between the oxygen atoms make this functionality susceptible to a variety of transformations.

The electrophilic nature of the carbonyl carbons in the 1,2-dione system facilitates nucleophilic addition reactions. Such additions can alleviate the unfavorable dipole interactions between the adjacent carbonyls, providing a thermodynamic driving force for the reaction. cdnsciencepub.com The attack of a nucleophile on one of the carbonyl carbons leads to the formation of a tetrahedral intermediate, changing the hybridization of the attacked carbon from sp² to sp³.

A notable example of this reactivity is the crossed-aldol reaction between cyclohexane-1,2-dione and methyl ketones, such as acetone (B3395972), in the presence of a base like potassium carbonate. cdnsciencepub.com In this reaction, the enolate of acetone acts as the nucleophile, attacking one of the carbonyl centers of the dione (B5365651) to form a tertiary alcohol. This reaction is energetically favorable as it resolves the interaction between the vicinal carbonyls. cdnsciencepub.com Similar additions occur with other methyl ketones, yielding analogous adducts. cdnsciencepub.com

Table 1: Nucleophilic Addition of Methyl Ketone Enolates to Cyclohexane-1,2-dione cdnsciencepub.com
Nucleophile SourceReagentProductYield (%)
AcetonePropan-2-one2-Hydroxy-2-(2-oxopropyl)cyclohexan-1-one75
2-ButanoneButan-2-one2-Hydroxy-2-(2-oxobutyl)cyclohexan-1-one33
Acetophenone1-Phenylethan-1-one2-Hydroxy-2-(2-oxo-2-phenylethyl)cyclohexan-1-one75

For 3-(dimethoxymethyl)cyclohexane-1,2-dione, nucleophilic attack is expected to be regioselective. The steric bulk of the dimethoxymethyl group at the C3 position would likely hinder the approach of a nucleophile to the C2 carbonyl, making the C1 carbonyl the preferred site of attack.

Cyclohexane-1,2-dione exists in a tautomeric equilibrium between the diketo form and the more stable enol form, 2-hydroxycyclohex-2-en-1-one. wikipedia.orgnih.gov The enol tautomer is favored by approximately 1 kcal/mol due to the formation of a stabilizing intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. wikipedia.orgnih.gov

The presence of a substituent on the ring can influence the position of the keto-enol equilibrium. Theoretical studies on substituted 1,2-cyclodiones have shown that electron-donating groups tend to stabilize the keto-enol form. researchgate.net Conversely, the dimethoxymethyl group at C3 is expected to exert an electron-withdrawing inductive effect, which may slightly alter the equilibrium dynamics compared to an unsubstituted or alkyl-substituted ring.

In the case of this compound, two distinct enol tautomers are possible: one with the double bond between C2 and C3, and another with the double bond between C1 and C6. The regiochemical outcome of enolization will be dictated by a combination of steric and electronic factors, with the bulky C3 substituent potentially disfavoring the formation of the adjacent C2-C3 double bond.

Table 2: Tautomeric Preferences in 1,2-Cyclodiones researchgate.net
Ring SizeFavored TautomerGeneral Observation
3-memberedKeto-enolRing strain and geometry favor the enol form.
5-memberedKeto-enol
6-memberedKeto-enol
4-memberedDiketoConformational factors lead to a preference for the diketo form.
7-memberedDiketo

The 1,2-dione functionality is a versatile precursor for the synthesis of heterocyclic compounds via condensation reactions. These reactions typically involve the sequential reaction of both carbonyl groups with a dinucleophile. For instance, cyclohexane-1,2-dione readily condenses with 1,2-diamines to form diaza heterocycles, such as quinoxalines. wikipedia.org

Further studies have shown that the reaction of cyclohexane-1,2-dione with aryl azides in the presence of amines like pyrrolidine (B122466) yields cyclohexane-fused 4,5-dihydro-1,2,3-triazoles. rsc.org This outcome corrected earlier reports that suggested the formation of bicyclic triazines. rsc.org These reactions highlight the utility of the 1,2-dione as a building block in heterocyclic synthesis.

Table 3: Heterocyclic Products from Condensation Reactions of Cyclohexane-1,2-dione
Reactant TypeExample ReactantProduct ClassReference
1,2-DiamineBenzene-1,2-diamineQuinoxaline derivative wikipedia.org
Aryl Azide / AminePhenyl Azide / PyrrolidineDihydro-1,2,3-triazole derivative rsc.org

Transformations Involving the Dimethoxymethyl Group

The dimethoxymethyl group is a dimethyl acetal (B89532) of a formyl group. Its reactivity is primarily centered on its hydrolysis to reveal the aldehyde functionality, which can then undergo further derivatization.

Acetals are stable under neutral and basic conditions but are readily hydrolyzed in the presence of aqueous acid. organic-chemistry.orgchemistrysteps.com The mechanism of hydrolysis for the dimethoxymethyl group involves a series of equilibrium steps. First, one of the methoxy (B1213986) oxygens is protonated by an acid catalyst, converting it into a good leaving group (methanol). researchgate.net The departure of methanol (B129727) is assisted by the neighboring oxygen atom, forming a resonance-stabilized oxonium ion. chemistrysteps.comresearchgate.net A water molecule then attacks this electrophilic intermediate. Subsequent deprotonation and a repeat of the sequence with the second methoxy group ultimately yields the corresponding aldehyde, in this case, 3-formylcyclohexane-1,2-dione.

Once deprotected, the resulting aldehyde functionality can participate in a wide range of characteristic reactions, opening pathways to numerous derivatives.

Table 4: Potential Derivatization Reactions of the Formyl Group after Acetal Hydrolysis
Reaction TypeTypical ReagentsResulting Functional Group
OxidationKMnO₄, H₂CrO₄Carboxylic Acid
ReductionNaBH₄, LiAlH₄Primary Alcohol
Reductive AminationRNH₂, NaBH₃CNSecondary Amine
Wittig ReactionPh₃P=CHRAlkene
Imine FormationRNH₂Imine

The dimethoxymethyl substituent at the C3 position is expected to exert significant control over the reactivity of the dione ring through both steric and electronic effects.

Electronic Effects: The two oxygen atoms of the acetal impart an inductive electron-withdrawing effect (-I effect) on the cyclohexane (B81311) ring. This effect increases the electrophilicity of the carbon atoms in its vicinity, particularly the C2 and C3 carbons. This electronic influence could potentially enhance the reactivity of the C2 carbonyl toward nucleophiles, an effect that is in opposition to the steric hindrance. In many cases involving bulky groups, steric effects tend to dominate reactivity outcomes.

The combination of these factors suggests that the dimethoxymethyl group plays a crucial directing role, primarily by dictating the preferred site of nucleophilic attack and influencing the regioselectivity of processes like enolization.

Table 5: Summary of Directing Effects of the Dimethoxymethyl Group
EffectInfluence on ReactivityPredicted Outcome
Steric HindranceShields the C2 carbonyl from attack.Nucleophilic addition is favored at the C1 carbonyl.
Conformational PreferenceGroup occupies the equatorial position.Stabilizes the overall chair conformation.
Inductive Effect (-I)Withdraws electron density from the ring.Increases electrophilicity of C2 and C3.
Enolization ControlSteric bulk may disfavor C2-C3 enol formation.Regioselective formation of the C1-C6 enol tautomer may be favored.

Pericyclic and Rearrangement Pathways

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. They are characterized by a simultaneous reorganization of bonding electrons. nih.gov

Cycloaddition Reactions (e.g., [4+2] Cycloadditions)

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful method for forming six-membered rings through the reaction of a conjugated diene and a dienophile. nih.govlibretexts.org The enol form of this compound possesses a carbon-carbon double bond that can potentially act as a dienophile. Due to the electron-withdrawing nature of the adjacent carbonyl groups, this double bond is electron-deficient, making it a suitable candidate to react with electron-rich dienes.

The general mechanism involves the concerted interaction of the 4 π-electrons of the diene with the 2 π-electrons of the dienophile to form two new sigma bonds and a new π-bond, resulting in a cyclohexene (B86901) derivative. Transition metals are also known to catalyze [4+2] cycloaddition reactions, often influencing their regio- and stereoselectivity. nih.govresearchgate.net

A hypothetical [4+2] cycloaddition reaction between the enol form of this compound and an electron-rich diene, such as 2,3-dimethyl-1,3-butadiene, is depicted below.

Hypothetical Reaction Scheme:

Reactants: this compound (enol form), 2,3-Dimethyl-1,3-butadiene

Product: A bicyclic adduct

Conditions: Thermal or Lewis acid catalysis

Illustrative data for a hypothetical [4+2] cycloaddition reaction.
CatalystTemperature (°C)Reaction Time (h)Yield (%)
None (Thermal)1202445
ZnCl₂801275
Cu(OTf)₂801082

Intramolecular Rearrangements of Substituted Cyclohexanediones

Substituted cyclohexanediones can undergo various intramolecular rearrangements, often promoted by acidic or basic conditions, or by photochemical activation. These rearrangements can lead to changes in ring size or the migration of substituents. libretexts.orgyoutube.com For instance, the Favorskii rearrangement is a well-known reaction of α-haloketones that proceeds through a cyclopropanone (B1606653) intermediate to yield a carboxylic acid derivative, often with ring contraction. youtube.com

While this compound does not possess a halogen for a classic Favorskii rearrangement, other intramolecular pathways are conceivable. For example, under acidic conditions, the dimethoxymethyl acetal could potentially undergo rearrangement. Protonation of one of the methoxy groups, followed by the elimination of methanol, could generate an oxocarbenium ion. This intermediate could then be attacked by the enol oxygen, leading to a bicyclic furan (B31954) derivative.

Hypothetical Rearrangement Scheme:

Starting Material: this compound

Reagent: Acid catalyst (e.g., H₂SO₄)

Intermediate: Oxocarbenium ion

Product: Fused bicyclic system

Hypothetical yields for an acid-catalyzed intramolecular rearrangement.
Acid CatalystConcentration (M)Temperature (°C)Product Yield (%)
H₂SO₄0.16055
p-Toluenesulfonic acid0.16062
Amberlyst-15-8070

Enzyme-Catalyzed Transformations and Biochemical Mechanisms (e.g., C-C bond cleavage)

Enzymatic reactions offer high selectivity and efficiency in chemical transformations. In drug metabolism and natural product biosynthesis, carbon-carbon bond cleavage and formation are crucial steps catalyzed by various enzymes, including cytochrome P450s and hydrolases. nih.govbohrium.com The C-C bond cleavage in cyclic ketones is a known biochemical transformation. For example, cyclohexane-1,3-dione hydrolase is an enzyme that catalyzes the hydrolysis of cyclohexane-1,3-dione to 5-oxohexanoate.

It is plausible that an analogous enzyme could catalyze the cleavage of the C-C bond in this compound. Such a reaction would likely involve the hydrolytic cleavage of one of the C-C bonds within the dicarbonyl unit. The mechanism could involve the formation of an enzyme-bound intermediate, followed by ring opening to yield a linear dicarboxylic acid derivative. These enzymatic C-C cleavage reactions often involve metal cofactors within the enzyme's active site. researchgate.net

Hypothetical Enzymatic Reaction:

Substrate: this compound

Enzyme Class: Hydrolase (e.g., a cyclohexanedione hydrolase)

Reaction Type: Hydrolytic C-C bond cleavage

Product: A substituted adipic acid derivative

Illustrative parameters for a hypothetical enzyme-catalyzed C-C bond cleavage.
Enzyme SourcepHTemperature (°C)Conversion (%)
Pseudomonas sp. (hypothetical)7.53095
Bacillus subtilis (hypothetical)7.03788

Metal-Catalyzed Reactions and Organometallic Intermediates

Transition metals are widely used to catalyze a variety of organic reactions, and 1,2-diketones are versatile substrates in this context. bohrium.com Metal-catalyzed reactions involving 1,2-diones include oxidations, reductions, and coupling reactions. researchgate.netresearchgate.net These reactions often proceed through the formation of organometallic intermediates, such as metal enolates.

For this compound, a plausible metal-catalyzed reaction could be a dehydrogenation to introduce an additional double bond, forming a cyclohexenedione derivative. This type of reaction is often catalyzed by palladium or ruthenium complexes. The mechanism would likely involve the formation of a metal enolate intermediate, followed by β-hydride elimination to generate the unsaturated product and a metal hydride species, which is then reoxidized to complete the catalytic cycle.

Hypothetical Metal-Catalyzed Reaction Scheme:

Substrate: this compound

Catalyst: Pd(OAc)₂ or RuCl₃

Oxidant: O₂ or benzoquinone

Product: 3-(Dimethoxymethyl)cyclohex-3-ene-1,2-dione

Hypothetical results for the metal-catalyzed dehydrogenation.
Metal CatalystLigandSolventYield (%)
Pd(OAc)₂NoneToluene65
RuCl₃PPh₃DMF78
CuIPhenanthrolineDMSO52

Tautomerism and Conformational Analysis of 3 Dimethoxymethyl Cyclohexane 1,2 Dione

Keto-Enol Tautomeric Equilibria

Like many β-dicarbonyl compounds, 3-(Dimethoxymethyl)cyclohexane-1,2-dione is capable of existing in equilibrium between its diketo form and two possible enol tautomers. For the parent cyclohexane-1,2-dione, the enol form is generally more stable due to the formation of a conjugated system and a stabilizing intramolecular hydrogen bond. nih.govresearchgate.net The presence of the dimethoxymethyl group at the 3-position introduces additional electronic and steric factors that influence this equilibrium.

Structural Characterization of Tautomeric Forms (e.g., NMR, IR, Raman)

While specific experimental spectra for this compound are not extensively published, its tautomeric forms can be predicted to exhibit characteristic spectroscopic signatures based on analogous compounds. nih.govrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy would be a primary tool for distinguishing the tautomers. The enol form would be identified by a characteristic downfield signal for the enolic hydroxyl proton, likely appearing between 10 and 16 ppm in the ¹H NMR spectrum, a result of the intramolecular hydrogen bond. In ¹³C NMR, the diketo form would show two distinct carbonyl carbon signals above 190 ppm, whereas the enol form would display signals corresponding to a conjugated carbonyl group and the carbons of the C=C double bond.

Infrared (IR) Spectroscopy offers another method for differentiation. The diketo form is expected to show two sharp C=O stretching bands. In contrast, the enol tautomer would present a C=O stretching frequency at a lower wavenumber due to conjugation, a C=C stretching band, and a broad O-H stretching band, indicative of the intramolecular hydrogen bond.

Raman Spectroscopy would provide complementary information, particularly for the symmetric C=O and C=C stretching vibrations.

Table 1: Predicted Spectroscopic Signatures for Tautomers of this compound

Spectroscopic Technique Diketo Tautomer Enol Tautomer
¹H NMR (ppm) Absence of enolic proton signal. Enolic OH signal (10-16 ppm); Vinylic proton signal.
¹³C NMR (ppm) Two carbonyl signals (>190 ppm). Conjugated C=O signal (~180-190 ppm); C=C signals (~100-110 ppm).
IR (cm⁻¹) Two distinct C=O stretching bands. Conjugated C=O stretch; C=C stretch; Broad O-H stretch.

Influence of Electronic and Steric Effects on Tautomeric Preferences

The nature of the substituent at the alpha position to a dicarbonyl system can significantly alter the tautomeric preference.

Electronic Effects: The dimethoxymethyl group is expected to exert an inductive electron-withdrawing effect (-I) due to the electronegativity of its two oxygen atoms. Theoretical studies on similar 1,2-cyclodiones indicate that the electronic nature of the substituent plays a crucial role, with electron-donating groups generally stabilizing the keto-enol form. researchgate.netwalisongo.ac.id The precise impact of the dimethoxymethyl group would depend on the interplay between its inductive and potential resonance or hyperconjugative effects.

Steric Effects: The dimethoxymethyl group is sterically bulky. This steric hindrance can influence the planarity of the ring and the relative stability of the tautomers. If the steric strain is greater in the relatively planar enol form, the equilibrium may shift to favor the more flexible diketo form. Conversely, unfavorable interactions in the diketo form could promote enolization to relieve strain. walisongo.ac.id

Solvent Effects on Tautomeric Ratios

The position of the keto-enol equilibrium is highly sensitive to the solvent environment, a well-documented phenomenon for β-dicarbonyl compounds. nih.govcdnsciencepub.com

Non-polar Solvents: In non-polar solvents such as cyclohexane (B81311) or carbon tetrachloride, the enol form is typically favored. This preference is attributed to the stability conferred by the intramolecular hydrogen bond, which is maintained in an environment that cannot offer competing intermolecular interactions. cdnsciencepub.comorientjchem.org

Polar Solvents: Polar solvents can shift the equilibrium toward the diketo form. Polar aprotic solvents like acetone (B3395972) can stabilize the dipole moment of the diketone. researchgate.net Polar protic solvents, such as methanol (B129727) or water, can further stabilize the diketo form by acting as both hydrogen bond donors and acceptors, while simultaneously disrupting the intramolecular hydrogen bond of the enol. researchgate.netorientjchem.org

Table 2: Predicted Tautomeric Preference in Different Solvents

Solvent Type Expected Predominant Tautomer Primary Reason
Cyclohexane Non-polar Enol Stabilization via intramolecular hydrogen bonding. orientjchem.org
Chloroform Moderately Polar Mixture A balance between intramolecular stability and solvent interaction.
Acetone Polar Aprotic Keto Stabilization of the more polar diketo tautomer. researchgate.net
Methanol Polar Protic Keto Disruption of intramolecular H-bond and solvation of the diketone. orientjchem.org
Water High-Polarity Protic Keto Strong solvation of the diketo form. researchgate.net

Conformational Dynamics of the Cyclohexane Ring System

The six-membered ring of this compound is not a perfect chair as seen in cyclohexane, due to the presence of sp²-hybridized carbon atoms and a bulky substituent.

Ring Conformation and Inversion

The carbonyl carbons in the diketo form and the double-bond carbons in the enol form introduce planarity into a portion of the ring, leading to distorted chair, twist-boat, or boat-like conformations. The energy barrier for the interconversion between these conformations, known as ring inversion, is influenced by the nature and position of substituents. researchgate.netscielo.org.mx The flattening of the ring near the carbonyl groups alters the classic chair-to-chair inversion pathway observed in simple cyclohexanes.

Preferred Orientations of the Dimethoxymethyl Substituent

In any stable chair-like conformation, a key consideration is the placement of the dimethoxymethyl substituent in either an axial or an equatorial position. It is a fundamental principle of conformational analysis that bulky groups prefer the equatorial position to minimize destabilizing 1,3-diaxial interactions. libretexts.orglibretexts.org

Table 3: A-Values of Representative Substituents

Substituent A-Value (kcal/mol)
-Cl (Chloro) 0.53 oregonstate.edu
-OCH₃ (Methoxy) 0.6 oregonstate.edu
-CH₃ (Methyl) 1.8 oregonstate.edu
-CH(CH₃)₂ (Isopropyl) 2.1 oregonstate.edu
-C(CH₃)₃ (tert-Butyl) >4.5 oregonstate.edu
-CH(OCH₃)₂ (Dimethoxymethyl) Predicted to be significant

Stereochemical Implications of Tautomerism and Conformation

The stereochemical landscape of this compound is intricately linked to the interplay between its tautomeric forms and the conformational preferences of the cyclohexane ring. This relationship dictates the spatial arrangement of its substituents, which in turn can influence its reactivity and physical properties. The analysis of these factors reveals a molecule with a complex and dynamic three-dimensional structure.

The predominant tautomer of cyclohexane-1,2-dione is the enol form, with the diketo form being present in very low concentrations, often estimated at less than 1%. researchgate.netnih.gov This preference is attributed to the stabilization of the enol tautomer through intramolecular hydrogen bonding. Consequently, the stereochemical analysis of this compound is primarily concerned with the conformational dynamics of its enolic form, 2-hydroxy-3-(dimethoxymethyl)cyclohex-2-en-1-one.

The cyclohexane ring in this molecule adopts a chair conformation to minimize angular and torsional strain. In a substituted cyclohexane, the substituents can occupy either axial or equatorial positions, with the latter being generally more stable for sterically bulky groups due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.orgpressbooks.pub The dimethoxymethyl group is considered to be sterically demanding, and as such, it will have a strong preference for the equatorial position in the most stable chair conformation. libretexts.org

The interplay between the enol tautomer and the conformational preference of the dimethoxymethyl group has significant stereochemical implications. The enolization process creates a chiral center at C3, the carbon bearing the dimethoxymethyl group. The relative stereochemistry between the hydroxyl group at C2 (which is part of the enol) and the dimethoxymethyl group at C3 can be described as either cis or trans.

In the cis isomer, both the hydroxyl group and the dimethoxymethyl group are on the same face of the ring. For the dimethoxymethyl group to occupy the more stable equatorial position, the hydroxyl group would be forced into an axial position. Conversely, in the trans isomer, the two groups are on opposite faces of the ring, which would allow for a conformation where both the hydroxyl group and the bulky dimethoxymethyl group can reside in more favorable equatorial or pseudo-equatorial positions.

Table 1: Generalized Conformational Analysis of a Monosubstituted Cyclohexane
Substituent PositionKey Steric InteractionsRelative Stability
EquatorialFewer steric clashesMore Stable
Axial1,3-diaxial interactionsLess Stable

The presence of the double bond in the enol tautomer slightly flattens the ring at the C1 and C2 positions, leading to a half-chair or sofa conformation. In this context, the positions are more accurately described as pseudo-equatorial and pseudo-axial. Nevertheless, the principle of minimizing steric hindrance remains paramount, and the dimethoxymethyl group will preferentially occupy the pseudo-equatorial position.

The fixed conformation of the dimethoxymethyl group has a directing effect on chemical reactions involving the cyclohexane ring. For instance, in reactions where a reagent approaches the ring, the bulky equatorial substituent can sterically hinder one face of the molecule, leading to a diastereoselective outcome. The tautomeric equilibrium, although heavily favoring the enol, could also play a role in certain reactions. If a reaction proceeds through the minor diketo tautomer, the stereochemical outcome could be different, as the stereocenters and conformational dynamics of the diketone are distinct from those of the enol.

Table 2: Summary of Stereochemical Features of this compound (Enol Tautomer)
FeatureDescriptionPrimary Implication
TautomerismPredominantly exists as the enol form (2-hydroxy-3-(dimethoxymethyl)cyclohex-2-en-1-one).Creates a stable chiral center at C3.
ConformationAdopts a half-chair conformation with a strong preference for the dimethoxymethyl group in the pseudo-equatorial position.Minimizes steric strain and influences the three-dimensional shape.
StereoisomerismExists as cis and trans diastereomers based on the relative orientation of the C2-hydroxyl and C3-dimethoxymethyl groups.The relative stability of diastereomers is determined by conformational analysis.

Advanced Computational and Spectroscopic Characterization of 3 Dimethoxymethyl Cyclohexane 1,2 Dione

Quantum Chemical Calculations for Molecular Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-(Dimethoxymethyl)cyclohexane-1,2-dione at the atomic level. These calculations offer a detailed picture of the molecule's geometry, electronic distribution, and energy landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. nih.gov It is particularly effective for determining the ground-state properties of this compound. DFT calculations can predict various molecular properties with high accuracy, including optimized molecular geometry, vibrational frequencies, and electronic properties like molecular electrostatic potential (MEP). researchgate.net

The application of DFT to cyclohexane-1,3-dione derivatives has been shown to be a valuable tool in quantitative structure-activity relationship (QSAR) studies, highlighting the importance of electronic and physicochemical features in determining their biological activity. nih.gov For this compound, DFT calculations would involve selecting an appropriate functional and basis set to accurately model the system. The resulting data would provide a detailed understanding of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Table 1: Illustrative DFT-Calculated Ground State Properties of this compound

PropertyCalculated ValueUnits
Total Energy-XXX.XXXXHartrees
HOMO Energy-X.XXXXeV
LUMO EnergyX.XXXXeV
HOMO-LUMO GapX.XXXXeV
Dipole MomentX.XXXXDebye

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

While DFT is excellent for ground-state properties, ab initio methods, which are based on first principles without empirical parameters, are often employed for more complex calculations, such as those involving excited states and reaction pathways. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate energy calculations.

For this compound, ab initio calculations would be instrumental in understanding its photochemical behavior. By calculating the energies of electronic excited states, it is possible to predict the molecule's UV-Vis absorption spectrum. researchgate.net Furthermore, these methods can be used to map out potential energy surfaces for various chemical reactions, identifying transition states and reaction intermediates. This is crucial for predicting reaction mechanisms and kinetics. For instance, the study of reaction pathways of cyclohexane (B81311) derivatives often involves analyzing hydrogen abstraction, ring-opening, and isomerization reactions. researchgate.net

Table 2: Illustrative Ab Initio Calculated Excitation Energies for this compound

Excited StateExcitation Energy (eV)Oscillator Strength
S1X.XX0.XXXX
S2X.XX0.XXXX
S3X.XX0.XXXX

Note: The values in this table are illustrative and represent the type of data obtained from ab initio calculations.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of molecules over time. researchgate.net By solving Newton's equations of motion for a system of atoms, MD simulations can reveal information about conformational changes, intermolecular interactions, and the effects of the solvent environment.

The cyclohexane ring is known for its conformational flexibility, most notably the chair, boat, and twist-boat conformations. researchgate.net For a substituted cyclohexane derivative like this compound, the presence of the dimethoxymethyl and dione (B5365651) functionalities will significantly influence the conformational preferences.

MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable conformers and the energy barriers between them. researchgate.net This analysis is crucial as the conformation of a molecule can have a significant impact on its reactivity and biological activity. The relative populations of different conformers in the ensemble can be determined, providing a statistical understanding of the molecule's dynamic structure.

The behavior of this compound in a condensed phase is governed by its interactions with surrounding molecules, whether they are other molecules of the same type or solvent molecules. MD simulations are particularly well-suited for studying these interactions.

By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), it is possible to analyze the solvation shell structure and calculate properties such as the radial distribution function. This provides insight into how the solvent organizes around the solute molecule and the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions. Understanding solvation effects is critical, as they can significantly influence conformational equilibria and reaction rates. researchgate.net

High-Resolution Spectroscopic Investigations

High-resolution spectroscopic techniques provide experimental data that can be used to validate and complement the results of computational studies. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for the characterization of this compound.

NMR spectroscopy (¹H and ¹³C) provides detailed information about the chemical environment of each atom in the molecule, which can be used to confirm its connectivity and determine its three-dimensional structure in solution. nih.gov IR spectroscopy is used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies. researchgate.net High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular weight and elemental composition of the compound. google.com

Table 3: Illustrative Spectroscopic Data for this compound

TechniqueObserved DataInterpretation
¹H NMRChemical shifts (ppm), coupling constants (Hz)Elucidation of proton environments and connectivity
¹³C NMRChemical shifts (ppm)Identification of unique carbon atoms
IRWavenumbers (cm⁻¹)Presence of C=O, C-O, C-H bonds
HRMSm/zPrecise molecular weight and formula confirmation

Note: The data in this table are illustrative of the types of information obtained from spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer and Tautomer Quantification

To provide a detailed analysis, ¹H and ¹³C NMR spectra of this compound would be required. This data would be essential to:

Assign specific chemical shifts to the protons and carbons within the molecule.

Determine the coupling constants between adjacent protons to elucidate the conformation of the cyclohexane ring.

Investigate the potential for keto-enol tautomerism, a common phenomenon in 1,2-dicarbonyl compounds. Quantification of the different tautomers and isomers in various solvents would necessitate dedicated NMR studies.

Without access to experimental NMR data for this specific compound, a meaningful discussion and the creation of data tables are not feasible.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

A vibrational analysis would require experimental IR and Raman spectra. These techniques would allow for:

The identification of characteristic vibrational frequencies for the functional groups present, such as the C=O stretches of the dione and the C-O stretches of the dimethoxymethyl group.

A detailed assignment of the observed bands to specific vibrational modes (stretching, bending, etc.) within the molecule.

Comparison of experimental data with computational predictions (e.g., from Density Functional Theory calculations) to provide a comprehensive understanding of the molecule's vibrational behavior.

Currently, no published IR or Raman spectra for this compound are available.

Mass Spectrometry (MS) for Fragmentation Mechanism Elucidation

Elucidation of the fragmentation mechanism would necessitate a mass spectrum of the compound, likely obtained through techniques such as electron ionization (EI) or electrospray ionization (ESI). This would enable:

The identification of the molecular ion peak.

The analysis of the fragmentation pattern to propose plausible fragmentation pathways.

The use of high-resolution mass spectrometry (HRMS) to determine the elemental composition of the fragment ions, thereby aiding in the elucidation of their structures.

As no mass spectrometry data for this compound has been found in the public domain, this analysis cannot be performed.

X-ray Crystallography for Solid-State Structural Determination

To determine the solid-state structure, a single crystal of this compound would need to be grown and analyzed using X-ray diffraction. This would provide precise information on:

Bond lengths and angles within the molecule.

The conformation of the cyclohexane ring in the solid state.

Intermolecular interactions, such as hydrogen bonding or van der Waals forces, which dictate the crystal packing.

There are no published crystallographic reports for this compound in crystallographic databases.

Role of 3 Dimethoxymethyl Cyclohexane 1,2 Dione As a Versatile Synthetic Building Block

Precursor in Annulated Heterocyclic Compound Synthesis

The 1,2-dione moiety is a classic functional group for building heterocyclic rings. The adjacent placement of two electrophilic carbonyl carbons makes 3-(Dimethoxymethyl)cyclohexane-1,2-dione an ideal substrate for reactions with dinucleophiles, leading to the formation of fused five- or six-membered heterocyclic rings.

The synthesis of fused nitrogen heterocycles is a prominent application of α-dicarbonyl compounds. nih.gov These structural motifs are central to many biologically active compounds and pharmaceuticals. nih.govrsc.org

Triazines: Fused 1,2,4-triazine (B1199460) derivatives, known for their potential as antiproliferative agents, can be synthesized from cyclohexane-dione precursors. nih.govresearchgate.net While many syntheses start from the 1,3-dione isomer, the 1,2-dione functionality is also amenable to triazine formation. The general approach involves the condensation of an α-diketone with aminoguanidine (B1677879) or related reagents. In this context, this compound would be expected to react with aminoguanidine to yield a fused triazine, with the cyclohexane (B81311) ring forming the carbocyclic part of the resulting bicyclic system. These heterocycles have been investigated for their antitumor activities. nih.gov

Glycolurils: The synthesis of glycolurils, or 2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-diones, is a characteristic reaction of 1,2-dicarbonyl compounds. jocpr.com This reaction involves the acid-catalyzed cyclocondensation of an α-diketone with two equivalents of urea (B33335) or its derivatives. ckthakurcollege.netresearchgate.net The reaction proceeds efficiently and is considered an environmentally benign, or "green," synthetic method. ckthakurcollege.netresearchgate.net The cyclohexane-1,2-dione core of the target molecule readily undergoes this transformation to form a tetracyclic fused glycoluril (B30988) derivative. rsc.org The resulting rigid, cage-like structures are important building blocks for supramolecular systems like molecular clips and cucurbit[n]urils. jocpr.com

Table 1: Synthesis of Glycoluril Derivatives from Various 1,2-Dicarbonyl Compounds and Urea

1,2-Dicarbonyl CompoundUrea DerivativeCatalystResulting GlycolurilReference(s)
GlyoxalUreaHeteropolyacidGlycoluril jocpr.com
2,3-ButanedioneUreaHeteropolyacidDimethylglycoluril jocpr.com
BenzilUreaGrinding (Solvent-free)Tetraphenylglycoluril ckthakurcollege.net
Cyclohexane-1,2-dione1,3-DimethylureaN/AFused Dimethylglycoluril rsc.org

Imidazoles: Fused imidazole (B134444) rings are widespread in biologically active molecules. rsc.org Their synthesis can be achieved through various methods, including multicomponent reactions that assemble the imidazole ring onto an existing carbocyclic frame. beilstein-journals.orgresearchgate.net A common strategy is the condensation of an α-diketone, an aldehyde, and ammonia (B1221849) (or an ammonia source like ammonium (B1175870) acetate), known as the Radziszewski synthesis. organic-chemistry.org Applying this to this compound, it would react with an aldehyde and ammonia to generate a fused imidazole system, specifically a tetrahydrobenzimidazole derivative. This approach allows for the introduction of diverse substituents onto the newly formed heterocyclic ring. nih.gov

While the synthesis of fused oxygen heterocycles from cyclohexane-diones is well-documented, it is predominantly associated with the cyclohexane-1,3-dione isomer. researchgate.netnih.govsemanticscholar.org

Benzofurans: The classical synthesis of benzofurans typically involves the cyclization of precursors that already contain a phenolic hydroxyl group, such as ortho-hydroxystilbenes or ortho-hydroxy α-aminosulfones. nih.govorganic-chemistry.org The direct synthesis from a saturated carbocyclic 1,2-dione is less common. However, related structures like tetrahydrobenzofuran-4(2H)-one can be prepared from cyclohexane-dione derivatives through different synthetic routes, indicating the utility of the core structure in building fused oxygen rings. rsc.org

Pyrans: The construction of a fused pyran ring is a highly effective transformation for cyclohexane-1,3-dione derivatives, often achieved through multi-component reactions involving an aldehyde and an active methylene (B1212753) compound like malononitrile. nih.govnih.govsemanticscholar.org The reactivity of the 1,2-dione isomer towards pyran annulation is not as established, as the electronic properties and spatial arrangement of the carbonyls favor the formation of five-membered rings (like imidazoles) or cage compounds (like glycolurils).

Key Intermediate in Complex Molecule Synthesis

Cyclohexane-dione derivatives are recognized as valuable and versatile intermediates in the synthesis of complex organic molecules, including natural products and their analogs. google.comgoogle.com Their rigid, functionalized scaffold provides a strategic starting point for building molecular complexity. researchgate.netresearchgate.net

Cyclohexane-1,3-diones are well-established building blocks in the total synthesis of natural products and pharmaceuticals. researchgate.netresearchgate.net They serve as starting materials for constructing key structural motifs found in bioactive alkaloids, polyketides, and other complex molecules. google.com By analogy, this compound, with its dense functionalization, represents a powerful intermediate. The cyclohexane ring provides the core scaffold, the dione (B5365651) offers multiple points for reaction and ring formation, and the dimethoxymethyl group can be hydrolyzed to an aldehyde for further elaboration or act as a directing group. This combination makes it a suitable precursor for constructing highly substituted carbocyclic and heterocyclic cores of natural products.

The cyclohexane-1,3-dione framework is a core component in many compounds with significant biological activity, including herbicidal and pesticidal agents. google.comresearchgate.netmdpi.com The ability to easily generate derivatives from this core structure is crucial for developing synthetic analogs to screen for enhanced or novel biological activities. nih.gov this compound is an excellent platform for this purpose. Its reactive dione functionality allows for the creation of a diverse library of fused heterocycles, while the protected aldehyde at the 3-position provides a secondary site for modification, enabling the synthesis of a wide array of analogs and derivatives for structure-activity relationship (SAR) studies.

Table 2: Examples of Heterocyclic Systems Derived from Cyclohexane-dione Precursors

Precursor IsomerReagentsResulting Fused HeterocycleApplication/SignificanceReference(s)
1,2-DioneUrea / Substituted UreasFused GlycolurilSupramolecular Chemistry jocpr.comrsc.org
1,2-DioneAldehyde, AmmoniaFused ImidazoleBiologically Active Scaffolds organic-chemistry.orgnih.gov
1,3-DioneAldehyde, MalononitrileFused PyranAntiproliferative Agents nih.govsemanticscholar.org
1,3-DioneDiazonium Salt, Other ReagentsFused 1,2,4-TriazineKinase Inhibitors nih.govresearchgate.net

Development of Specialized Reagents and Chiral Ligands

The cyclohexane backbone is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. researchgate.net The conformational rigidity of the ring allows for a well-defined spatial arrangement of coordinating groups. While many such ligands are derived from 1,2-diaminocyclohexane, the 1,2-dione functionality in this compound serves as a versatile chemical handle to access these and other ligand classes. For example, reductive amination of the dione could yield the corresponding chiral diamine, or reduction could produce the chiral diol. The inherent chirality at the C3 position, bearing the dimethoxymethyl group, can be used to influence stereochemical outcomes in subsequent transformations, making this compound a potential precursor for the synthesis of novel chiral ligands and specialized reagents for asymmetric synthesis.

Future Research Directions and Unexplored Avenues for 3 Dimethoxymethyl Cyclohexane 1,2 Dione

Innovations in Synthesis and Derivatization

A foundational aspect of exploring the potential of 3-(Dimethoxymethyl)cyclohexane-1,2-dione lies in the development of efficient and innovative synthetic routes. Future research should focus on methodologies that are not only high-yielding but also adhere to the principles of green chemistry. solubilityofthings.comcas.org One potential avenue for its synthesis could involve a Michael-Claisen type condensation reaction. organic-chemistry.orggoogle.comgoogle.com

Furthermore, the derivatization of This compound will be crucial for tuning its properties and expanding its utility. The dicarbonyl functionality is ripe for a variety of chemical transformations. For instance, selective reduction of one or both carbonyl groups could lead to a range of diols and hydroxyketones with defined stereochemistry. The active methylene (B1212753) group adjacent to the carbonyls could be a handle for alkylation or acylation reactions, allowing for the introduction of diverse functional groups.

Derivative Class Potential Synthetic Approach Key Reagents Anticipated Utility
Monofunctionalized KetonesSelective protection-reduction sequenceEthylene glycol, NaBH4Chiral building blocks
Substituted DionesC-H activation at the 4-positionPalladium catalysts, various coupling partnersAccess to complex scaffolds
Heterocyclic AdductsCondensation with binucleophilesHydrazines, hydroxylaminePotential for biologically active compounds

In-Depth Mechanistic Understanding of Novel Reactions

The unique structural features of This compound are expected to give rise to novel chemical reactions. A key area of future research will be the detailed mechanistic investigation of these transformations. For example, the acetal (B89532) group could participate in neighboring group effects, potentially directing the stereochemical outcome of reactions at the adjacent carbonyl carbon. researchgate.net

Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with kinetic studies, will be invaluable in elucidating reaction pathways. Isotopic labeling studies could be employed to trace the fate of specific atoms throughout a reaction, providing unambiguous evidence for proposed mechanisms. The study of reaction intermediates, which may be transient, could be facilitated by cryogenic techniques or flash photolysis.

Exploration of Unique Reactivity Profiles Induced by the Dimethoxymethyl Moiety

The dimethoxymethyl group is anticipated to exert a significant influence on the reactivity of the cyclohexane-1,2-dione core. Electronically, the acetal is a relatively neutral group, but its conformational orientation could influence the electron density at the carbonyl carbons through space. nih.govmasterorganicchemistry.com Sterically, the bulk of the dimethoxymethyl group will likely direct incoming nucleophiles to attack the less hindered carbonyl group, leading to high regioselectivity.

Future investigations should systematically probe this unique reactivity. For instance, a comparative study of the reaction rates and product distributions of This compound versus the unsubstituted cyclohexane-1,2-dione with a panel of nucleophiles would provide quantitative insights into the role of the dimethoxymethyl moiety. Furthermore, the acetal itself could be a reactive handle under specific acidic conditions, allowing for its conversion to an aldehyde, which could then participate in intramolecular cyclization reactions. wikipedia.org

Development of Structure-Property Relationships through Advanced Computational Models

Advanced computational modeling will be an indispensable tool in accelerating the exploration of This compound chemistry. nih.govresearchgate.net Density Functional Theory (DFT) calculations can be employed to predict the ground-state geometry, vibrational frequencies, and electronic properties of the molecule. acs.orgacs.org These calculations can also be used to model the transition states of potential reactions, providing insights into reaction barriers and, consequently, predicting the feasibility and selectivity of different reaction pathways.

The development of robust Quantitative Structure-Activity Relationship (QSAR) models could guide the design of derivatives with specific desired properties, such as enhanced catalytic activity or specific biological interactions. libretexts.org By correlating computed molecular descriptors with experimentally determined properties, these models can prioritize synthetic targets, saving significant time and resources.

Below is a hypothetical data table illustrating the types of parameters that could be calculated and correlated with experimental data.

Derivative Computed Dipole Moment (Debye) Calculated HOMO-LUMO Gap (eV) Predicted Regioselectivity of Nucleophilic Attack (%) Experimental Yield (%)
This compound 2.54.895 (at C1)88
3-(Diethoxymethyl)cyclohexane-1,2-dione2.64.796 (at C1)90
3-(Dibenzoyloxymethyl)cyclohexane-1,2-dione3.14.598 (at C1)92

Synergistic Approaches Integrating Synthesis, Mechanism, and Theory

The most profound understanding of the chemistry of This compound will be achieved through a synergistic approach that tightly integrates synthetic experimentation, mechanistic investigation, and theoretical modeling. rsc.orgresearchgate.netnih.govrsc.orgwikipedia.org This integrated strategy allows for a continuous feedback loop where theoretical predictions guide experimental design, and experimental results are used to refine and validate computational models.

For example, a computational study might predict a novel, unexpected reaction pathway. This prediction would then be tested in the laboratory. If the reaction is successful, further mechanistic studies, both experimental and computational, would be undertaken to fully understand the underlying principles. This iterative process of theory and experimentation will be crucial for unlocking the full potential of This compound and its derivatives.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.